

# Spectroscopic Profile of 2-Vinylanisole: A Technical Guide

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Compound of Interest		
Compound Name:	2-Vinylanisole	
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#### Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **2-vinylanisole** (also known as 2-methoxystyrene), a valuable organic compound in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information herein is compiled from various spectroscopic databases and literature sources to facilitate compound identification, characterization, and quality control.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-vinylanisole**, recorded in deuterated chloroform (CDCl<sub>3</sub>).

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Vinylanisole** in CDCl<sub>3</sub>



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.18	dd	4.8, 1.6	1H	Ar-H
7.02 – 6.96	m	-	2H	Ar-H
6.83	dd	17.4, 10.8	1H	=CH- (vinyl)
5.58	d	17.3	1H	=CH <sub>2</sub> (vinyl, trans)
5.15	d	10.8	1H	=CH2 (vinyl, cis)
3.85 (estimated)	S	-	3H	-OCH₃

Note: The chemical shift for the methoxy group is estimated based on typical values for anisole derivatives.

# <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Vinylanisole** in CDCl<sub>3</sub>[1]

Chemical Shift (δ) ppm As	ssignment
157.0 (estimated) Ar-	-C-O
143.15 Ar-	-C
133.0 (estimated) =C	CH- (vinyl)
129.96 Ar-	-СН
127.41 Ar-	-СН
125.90 Ar-	-СН
124.42 Ar-	-СН
113.35 =C	CH2 (vinyl)
55.5 (estimated) -O	CH₃



Note: Assignments for quaternary carbons and the methoxy carbon are estimated based on typical values and substituent effects.

# Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. While a specific peak table for **2-vinylanisole** was not found in the initial search, the expected absorptions can be predicted based on its structural components.

Table 3: Expected Infrared Absorption Bands for 2-Vinylanisole

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~3100-3000	Medium	C-H stretch	Aromatic & Vinylic C- H
~3000-2850	Medium	C-H stretch	Aliphatic C-H (-OCH₃)
~1630	Medium	C=C stretch	Vinylic C=C
~1600, ~1480	Medium-Strong	C=C stretch	Aromatic C=C
~1250	Strong	C-O stretch	Aryl ether
~990, ~910	Strong	C-H bend	Vinylic C-H out-of- plane
~750	Strong	C-H bend	Ortho-disubstituted aromatic

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-vinylanisole** (C<sub>9</sub>H<sub>10</sub>O), the molecular weight is approximately 134.18 g/mol [2].

Table 4: Expected Mass Spectrometry Data for 2-Vinylanisole



m/z	Relative Abundance	Possible Fragment
134	High	[M] <sup>+</sup> (Molecular Ion)
119	Moderate	[M - CH <sub>3</sub> ]+
105	Moderate	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> or [M - CHO] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 2-vinylanisole in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

## Infrared (IR) Spectroscopy

• Sample Preparation: For a liquid sample like **2-vinylanisole**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).



- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
- Data Analysis: Identify the major absorption bands and correlate them to the corresponding functional group vibrations.

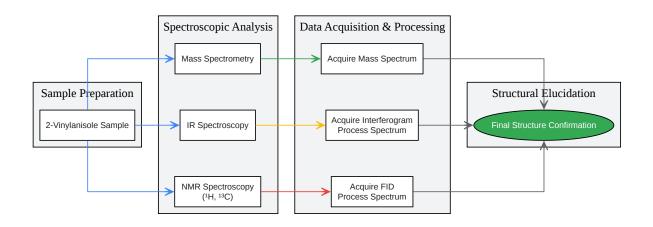
## **Mass Spectrometry (MS)**

- Sample Introduction: Introduce a dilute solution of 2-vinylanisole into the mass spectrometer, often via a direct infusion or coupled with a gas chromatograph (GC-MS).
- Ionization: Employ an appropriate ionization technique, such as electron ionization (EI) for GC-MS, which provides characteristic fragmentation patterns.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
- Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions to confirm the structure.

# **Spectroscopic Analysis Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **2-vinylanisole**.





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# References

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